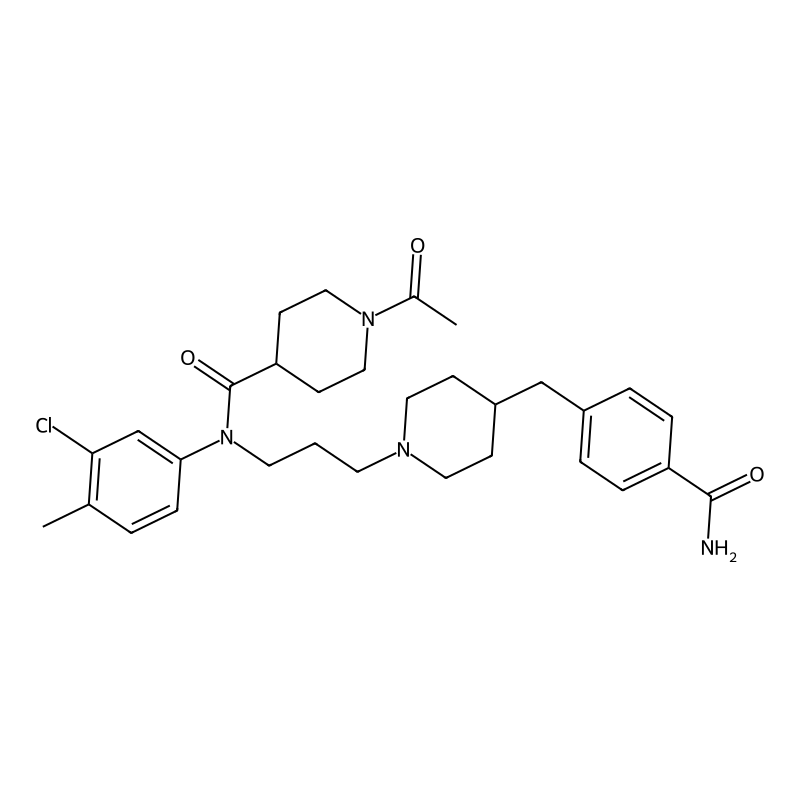TAK-220

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
TAK-220 is a small-molecule compound characterized as a CCR5 antagonist with the chemical formula and a CAS number of 333994-00-6. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of diseases associated with the CCR5 receptor, such as HIV infections and certain inflammatory conditions .
- Oxidation: TAK-220 can be oxidized under specific conditions, leading to the formation of various metabolites that may exhibit different biological activities.
- Hydrolysis: The compound may also undergo hydrolysis, which can affect its stability and bioavailability.
- Substitution Reactions: TAK-220 can participate in substitution reactions where other functional groups can replace existing ones, modifying its pharmacological properties.
The primary biological activity of TAK-220 is its role as a CCR5 antagonist. By blocking the CCR5 receptor, TAK-220 inhibits the entry of certain viruses, particularly HIV, into host cells. This mechanism is vital for preventing viral replication and spread. Additionally, TAK-220 has shown potential anti-inflammatory effects by modulating immune responses mediated through the CCR5 pathway .
The synthesis of TAK-220 typically involves several key steps:
- Formation of the Core Structure: The initial step generally includes constructing the piperidine ring, which serves as the backbone for further modifications.
- Introduction of Functional Groups: Subsequent steps involve adding various functional groups, including acetyl and carbamoyl moieties, to enhance biological activity.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing .
TAK-220 has several applications in medicinal chemistry and pharmacology:
- HIV Treatment: As a CCR5 antagonist, it is primarily explored for use in antiretroviral therapy to prevent HIV from entering immune cells.
- Inflammatory Diseases: Its ability to modulate immune responses makes it a candidate for treating various inflammatory conditions.
- Research Tool: TAK-220 is also utilized in research settings to study CCR5-related pathways and their implications in disease mechanisms .
Studies investigating the interactions of TAK-220 with other compounds have revealed insights into its pharmacodynamics:
- Drug Interactions: TAK-220 may interact with other antiretroviral drugs, necessitating careful consideration during combination therapies to avoid adverse effects or reduced efficacy.
- Biomolecular Interactions: Research has shown that TAK-220 effectively binds to the CCR5 receptor, blocking its interaction with ligands such as RANTES and MIP-1β, which are crucial for immune cell signaling .
Several compounds share structural or functional similarities with TAK-220. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
|---|---|---|---|
| Maraviroc | Similar piperidine ring | CCR5 antagonist | First approved CCR5 antagonist |
| Vicriviroc | Similar core structure | CCR5 antagonist | Potentially higher selectivity |
| Leronlimab | Similar functional groups | CCR5 antagonist | Dual action on immune modulation |
Uniqueness of TAK-220:
TAK-220 distinguishes itself through its specific binding affinity and pharmacokinetic profile compared to other CCR5 antagonists. Its unique structural modifications contribute to enhanced oral bioavailability and potential reduced side effects .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
2: Kondru R, Zhang J, Ji C, Mirzadegan T, Rotstein D, Sankuratri S, Dioszegi M. Molecular interactions of CCR5 with major classes of small-molecule anti-HIV CCR5 antagonists. Mol Pharmacol. 2008 Mar;73(3):789-800. PubMed PMID: 18096812.
3: Rusconi S, Scozzafava A, Mastrolorenzo A, Supuran CT. An update in the development of HIV entry inhibitors. Curr Top Med Chem. 2007;7(13):1273-89. Review. PubMed PMID: 17627557.
4: Baba M, Miyake H, Wang X, Okamoto M, Takashima K. Isolation and characterization of human immunodeficiency virus type 1 resistant to the small-molecule CCR5 antagonist TAK-652. Antimicrob Agents Chemother. 2007 Feb;51(2):707-15. PubMed PMID: 17116673; PubMed Central PMCID: PMC1797735.
5: Baba M. Recent advances of CCR5 antagonists. Curr Opin HIV AIDS. 2006 Sep;1(5):367-72. doi: 10.1097/01.COH.0000239848.13205.2a. PubMed PMID: 19372835.
6: Imamura S, Ichikawa T, Nishikawa Y, Kanzaki N, Takashima K, Niwa S, Iizawa Y, Baba M, Sugihara Y. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. J Med Chem. 2006 May 4;49(9):2784-93. PubMed PMID: 16640339.
7: Nishikawa M, Takashima K, Nishi T, Furuta RA, Kanzaki N, Yamamoto Y, Fujisawa J. Analysis of binding sites for the new small-molecule CCR5 antagonist TAK-220 on human CCR5. Antimicrob Agents Chemother. 2005 Nov;49(11):4708-15. PubMed PMID: 16251315; PubMed Central PMCID: PMC1280122.
8: Tremblay CL, Giguel F, Guan Y, Chou TC, Takashima K, Hirsch MS. TAK-220, a novel small-molecule CCR5 antagonist, has favorable anti-human immunodeficiency virus interactions with other antiretrovirals in vitro. Antimicrob Agents Chemother. 2005 Aug;49(8):3483-5. PubMed PMID: 16048964; PubMed Central PMCID: PMC1196290.
9: Takashima K, Miyake H, Kanzaki N, Tagawa Y, Wang X, Sugihara Y, Iizawa Y, Baba M. Highly potent inhibition of human immunodeficiency virus type 1 replication by TAK-220, an orally bioavailable small-molecule CCR5 antagonist. Antimicrob Agents Chemother. 2005 Aug;49(8):3474-82. PubMed PMID: 16048963; PubMed Central PMCID: PMC1196284.
10: De Clercq E. Emerging anti-HIV drugs. Expert Opin Emerg Drugs. 2005 May;10(2):241-73. Review. PubMed PMID: 15934866.
11: Barbaro G, Scozzafava A, Mastrolorenzo A, Supuran CT. Highly active antiretroviral therapy: current state of the art, new agents and their pharmacological interactions useful for improving therapeutic outcome. Curr Pharm Des. 2005;11(14):1805-43. Review. PubMed PMID: 15892677.
12: Castagna A, Biswas P, Beretta A, Lazzarin A. The appealing story of HIV entry inhibitors : from discovery of biological mechanisms to drug development. Drugs. 2005;65(7):879-904. PubMed PMID: 15892586.
13: Rusconi S, Scozzafava A, Mastrolorenzo A, Supuran CT. New advances in HIV entry inhibitors development. Curr Drug Targets Infect Disord. 2004 Dec;4(4):339-55. Review. PubMed PMID: 15578975.








